1,3-Bis(dimethylamino)-2-propanol 1,3-Bis(dimethylamino)-2-propanol
Brand Name: Vulcanchem
CAS No.: 5966-51-8
VCID: VC2311654
InChI: InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3
SMILES: CN(C)CC(CN(C)C)O
Molecular Formula: C7H18N2O
Molecular Weight: 146.23 g/mol

1,3-Bis(dimethylamino)-2-propanol

CAS No.: 5966-51-8

Cat. No.: VC2311654

Molecular Formula: C7H18N2O

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(dimethylamino)-2-propanol - 5966-51-8

Specification

CAS No. 5966-51-8
Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
IUPAC Name 1,3-bis(dimethylamino)propan-2-ol
Standard InChI InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3
Standard InChI Key JGVZJRHAZOBPMW-UHFFFAOYSA-N
SMILES CN(C)CC(CN(C)C)O
Canonical SMILES CN(C)CC(CN(C)C)O
Boiling Point 181.5 °C

Introduction

Chemical Identity and Physical Properties

1,3-Bis(dimethylamino)-2-propanol is an organic compound characterized by two dimethylamino groups attached to a propanol backbone. Its structure features a hydroxyl group at the central carbon (C-2) and two dimethylamino groups at positions 1 and 3.

Basic Identification

ParameterValue
Chemical Name1,3-Bis(dimethylamino)-2-propanol
CAS Number5966-51-8
Molecular FormulaC₇H₁₈N₂O
Molecular Weight146.23100 g/mol
SMILES NotationCN(C)CC(O)CN(C)C
Synonyms1,3-Bis(dimethylamino)propan-2-ol, [3-(dimethylamino)-2-hydroxypropyl]dimethylamine, 1,3-Bis(dimethylamino)-2-hydroxypropane

Table 1: Chemical identification parameters of 1,3-Bis(dimethylamino)-2-propanol

Physical Properties

PropertyValue
Physical StateLiquid
Density0.897 g/mL at 25°C
Boiling Point181.5°C at 760 mmHg
Flash Point>230°F
Refractive Indexn20/D 1.4422

Table 2: Physical properties of 1,3-Bis(dimethylamino)-2-propanol

The compound's relatively high boiling point and moderate density are characteristic of its molecular structure, which includes both polar hydroxyl and amino groups capable of hydrogen bonding.

Synthesis Methods

Several synthetic routes have been developed for producing 1,3-Bis(dimethylamino)-2-propanol, with methods varying based on starting materials and reaction conditions.

Epichlorohydrin Method

One common synthetic approach involves the reaction of epichlorohydrin with dimethylamine. This reaction pathway proceeds through nucleophilic addition of dimethylamine to the epoxide ring . The process typically follows these steps:

  • Reaction of epichlorohydrin with excess dimethylamine

  • Formation of an intermediate 3-(dimethylamino)-1-chloro-2-propanol

  • Further reaction with dimethylamine to yield the final product

This method is particularly useful for industrial-scale production due to its relatively high yield and purity of the final compound .

Alternative Synthesis Pathway

An alternative synthesis route involves:

  • Reaction of 1,3-dichloro-2-propanol with dimethylamine

  • Stepwise substitution of both chlorine atoms with dimethylamine groups

  • Purification of the resulting 1,3-bis(dimethylamino)-2-propanol

Both methods require controlled reaction conditions, including temperature, pressure, and stoichiometric ratios, to optimize yield and minimize side products .

Chemical Reactivity

1,3-Bis(dimethylamino)-2-propanol exhibits diverse chemical reactivity owing to its multifunctional structure containing both tertiary amine and hydroxyl groups.

Coordination Chemistry

The compound functions effectively as a ligand in coordination chemistry, particularly with transition metals. It can form stable complexes with copper(II) ions, resulting in polynuclear structures with interesting magnetic properties . These complexes have been studied for their unique structural and magnetic characteristics:

ComplexFormulaCrystal SystemSpace Group
TetranuclearCu₄(η²:μ-CH₃COO)₂(μ-OH)₂(μ-OH₂)(μ-bdmap)₂₂·H₂OTriclinicP1̄
OctanuclearCu₈(NCO)₂(η¹:μ-NCO)₄(μ-OH)₂(μ₃-OH)₂(μ-OH₂)₃(μ-bdmap)₄₂·2H₂OMonoclinicC2/c
NonanuclearCu₉(η¹:μ-NCO)₈(μ₃-OH)₄(OH₂)₂(μ-bdmap)₄₂·4H₂OMonoclinicC2/c

Table 3: Copper complexes formed with 1,3-Bis(dimethylamino)-2-propanol

In these complexes, 1,3-Bis(dimethylamino)-2-propanol acts as a bridging ligand, coordinating to multiple metal centers through its nitrogen and oxygen atoms. The resulting polynuclear structures exhibit strong antiferromagnetic coupling, making them interesting subjects for magnetochemical studies .

Acid-Base Reactions

The tertiary amine groups in 1,3-Bis(dimethylamino)-2-propanol make it moderately basic, allowing it to react with acids to form corresponding salts. This property is particularly exploited in applications involving acid gas absorption .

Industrial Applications

1,3-Bis(dimethylamino)-2-propanol has found significant applications in industrial processes, particularly in gas treatment and purification systems.

Acid Gas Treatment

The compound has demonstrated considerable efficiency in removing acidic compounds from gaseous effluents, including industrial gas and natural gas streams. Specifically, it shows exceptional capability in hydrogen sulfide (H₂S) absorption when employed in aqueous solutions .

Comparative studies have shown that aqueous solutions of N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol (a derivative of 1,3-Bis(dimethylamino)-2-propanol) exhibit approximately 18% higher H₂S loading capacity compared to reference methyldiethanolamine (MDEA) solutions .

Absorbent SolutionRelative H₂S Loading CapacityCO₂ Absorption Rate
48 wt% N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol118%Lower
50 wt% Reference MDEA100%Higher

Table 4: Comparative gas absorption capacities of 1,3-Bis(dimethylamino)-2-propanol derivative versus MDEA

This enhanced H₂S absorption capacity, coupled with slower CO₂ absorption, makes 1,3-Bis(dimethylamino)-2-propanol derivatives particularly valuable for selective acid gas treatment processes where H₂S removal is prioritized over CO₂ removal .

Process Efficiency Improvements

The superior absorption capacity of 1,3-Bis(dimethylamino)-2-propanol derivatives enables reduced absorbent solution flow rates in gas deacidification applications, potentially leading to:

  • Lower operational costs

  • Reduced equipment size requirements

  • Enhanced process efficiency

  • Improved selectivity in acid gas removal processes

These advantages make it an attractive alternative to conventional amine-based absorbents in specific gas treatment applications .

Research Developments in Coordination Chemistry

Significant research has been conducted on the coordination chemistry of 1,3-Bis(dimethylamino)-2-propanol, particularly in the synthesis and characterization of polynuclear metal complexes.

Magneto-Structural Studies

Studies on copper(II) complexes with 1,3-Bis(dimethylamino)-2-propanol have revealed interesting structural and magnetic properties. These complexes exhibit various polynuclear arrangements, from tetranuclear to nonanuclear structures, with distinct crystallographic parameters .

The magnetic behavior of these complexes has been thoroughly investigated, revealing strong antiferromagnetic coupling in all cases. This antiferromagnetic interaction is attributed to the specific arrangement of copper centers bridged by the 1,3-Bis(dimethylamino)-2-propanol ligands and other bridging groups such as hydroxide ions .

Crystal Structure Analysis

Detailed crystallographic analysis of copper complexes containing 1,3-Bis(dimethylamino)-2-propanol has provided valuable insights into their structural characteristics:

ComplexUnit Cell ParametersStructural Features
Tetranucleara = 12.160(1) Å, b = 13.051(1) Å, c = 13.235(1) Å, α = 110.745(1)°, β = 109.683(1)°, γ = 97.014(1)Contains acetate, hydroxide, and water bridges
Octanucleara = 26.609(1) Å, b = 14.496(1) Å, c = 16.652(1) Å, β = 97.814(1)°Contains isocyanate, hydroxide, and water bridges
Nonanucleara = 24.104(1) Å, b = 13.542(1) Å, c = 24.355(1) Å, β = 109.98(1)°Contains isocyanate and hydroxide bridges

Table 5: Crystallographic parameters of copper complexes with 1,3-Bis(dimethylamino)-2-propanol

These structural studies provide fundamental understanding of how 1,3-Bis(dimethylamino)-2-propanol coordinates to metal centers and influences the formation of complex polynuclear structures.

Hazard TypeClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Serious eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338
Hazard CodesXn (Harmful)
Risk Phrases36/37/38 (Irritating to eyes, respiratory system, and skin)

Table 6: Hazard classification of 1,3-Bis(dimethylamino)-2-propanol

Recent Developments and Future Prospects

The unique properties of 1,3-Bis(dimethylamino)-2-propanol continue to drive research into new applications and derivatives of this versatile compound.

Novel Derivatives

Research has focused on developing novel derivatives of 1,3-Bis(dimethylamino)-2-propanol with enhanced properties for specific applications. One notable derivative is N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol, which has shown improved gas absorption characteristics compared to the parent compound .

The synthesis pathway for this derivative involves:

  • Condensation of 3-(dimethylamino)-1-chloro-2-propanol with methylamine

  • Formation of N,N,N-trimethyl-1,3-diamino-2-propanol

  • Reaction with ethylene oxide to produce N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol

Emerging Applications

Ongoing research suggests potential new applications for 1,3-Bis(dimethylamino)-2-propanol and its derivatives:

  • Catalysis: As ligands in various catalytic processes

  • Pharmaceutical intermediates: In the synthesis of biologically active compounds

  • Materials science: In the development of functional materials with specific properties

  • Environmental remediation: In advanced gas purification technologies

As research continues, the versatility of 1,3-Bis(dimethylamino)-2-propanol will likely lead to further discoveries and applications across multiple scientific disciplines.

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